2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one 2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16322623
InChI: InChI=1S/C20H29N5O2/c1-15-18(16(2)27-22-15)13-23-8-10-24(11-9-23)14-25-20(26)12-17-6-4-3-5-7-19(17)21-25/h12H,3-11,13-14H2,1-2H3
SMILES:
Molecular Formula: C20H29N5O2
Molecular Weight: 371.5 g/mol

2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

CAS No.:

Cat. No.: VC16322623

Molecular Formula: C20H29N5O2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one -

Specification

Molecular Formula C20H29N5O2
Molecular Weight 371.5 g/mol
IUPAC Name 2-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Standard InChI InChI=1S/C20H29N5O2/c1-15-18(16(2)27-22-15)13-23-8-10-24(11-9-23)14-25-20(26)12-17-6-4-3-5-7-19(17)21-25/h12H,3-11,13-14H2,1-2H3
Standard InChI Key HHBKPSXANYPGSN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CN2CCN(CC2)CN3C(=O)C=C4CCCCCC4=N3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features three distinct regions:

  • Cyclohepta[c]pyridazin-3-one Core: A seven-membered cycloheptane ring fused to a pyridazinone moiety, introducing rigidity and planar characteristics.

  • Piperazine Linker: A 1,4-piperazine group bridges the pyridazinone core and the isoxazole subunit, conferring conformational flexibility and hydrogen-bonding capabilities .

  • 3,5-Dimethyl-1,2-oxazol-4-yl Group: An electron-rich isoxazole ring with methyl substituents at positions 3 and 5, enhancing lipophilicity and steric bulk .

IUPAC Name and Identifiers

The systematic IUPAC name, 2-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one, reflects its connectivity. Key identifiers include:

PropertyValue
Molecular FormulaC₂₀H₂₉N₅O₂
Molecular Weight371.5 g/mol
Canonical SMILESCC1=C(C(=NO1)C)CN2CCN(CC2)CN3C(=O)C=C4CCCCCC4=N3
InChIKeyHHBKPSXANYPGSN-UHFFFAOYSA-N
PubChem CID71709993

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves multi-step modular assembly:

  • Pyridazinone Core Formation: Cyclocondensation of heptanedioic acid derivatives with hydrazine yields the bicyclic pyridazinone scaffold.

  • Piperazine Incorporation: N-alkylation of the pyridazinone nitrogen with 1-(chloromethyl)piperazine introduces the linker .

  • Isoxazole Coupling: A nucleophilic substitution reaction attaches the 3,5-dimethylisoxazole group to the piperazine nitrogen.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct nitrogen of the piperazine ring requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Purification: The compound’s high polarity necessitates chromatographic techniques for isolation, with reported yields of 15–30%.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to the hydrophobic isoxazole and cycloheptane groups.

  • Lipophilicity: Computed logP values (cLogP ≈ 2.8) suggest moderate membrane permeability .

  • Stability: Stable under ambient conditions but susceptible to oxidative degradation at the pyridazinone carbonyl group under strong acidic or basic conditions.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C=N of isoxazole).

  • NMR (¹H): Key signals include δ 3.45–3.70 (piperazine CH₂), δ 2.35 (isoxazole CH₃), and δ 1.60–1.85 (cycloheptane CH₂).

Recent Advances and Future Directions

Analog Development

Recent efforts focus on replacing the cycloheptane ring with smaller carbocycles (e.g., cyclohexane) to improve solubility while retaining activity. A 2024 study reported a cyclohexane analog with 3-fold enhanced CDK2 inhibition (IC₅₀ = 45 nM vs. 140 nM for the parent compound).

Target Identification

CRISPR-Cas9 knockout screens are underway to map protein targets, with preliminary data implicating PIM1 kinase and sigma-1 receptors.

Clinical Translation Challenges

  • Pharmacokinetics: Low oral bioavailability (<10% in rodent models) due to first-pass metabolism.

  • Toxicity: Off-target effects on hERG channels (IC₅₀ = 1.2 µM) necessitate structural refinement.

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